molecular formula C25H28N2O7S B6110269 N-(3,4-DIMETHOXYPHENYL)-2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

N-(3,4-DIMETHOXYPHENYL)-2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B6110269
M. Wt: 500.6 g/mol
InChI Key: PPPXOMXCGOVFIN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and a 4-methylbenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenylamine, which is then reacted with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is subsequently reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)acetamide: Lacks the sulfonamide group, resulting in different chemical properties and biological activities.

    4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the 3,4-dimethoxyphenyl groups.

Uniqueness

N-(3,4-Dimethoxyphenyl)-2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamide is unique due to the presence of both 3,4-dimethoxyphenyl groups and the sulfonamide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7S/c1-17-6-10-20(11-7-17)35(29,30)27(19-9-13-22(32-3)24(15-19)34-5)16-25(28)26-18-8-12-21(31-2)23(14-18)33-4/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXOMXCGOVFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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